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Introduction and Fundamental Chemical Properties

4-oxo-(E)-2-hexenal (4-OHE) is a highly reactive α,β-unsaturated aldehyde characterized by a conjugated

system consisting of a carbon-carbon double bond adjacent to a carbonyl group, with an additional keto

group at the C4 position. This unique structural arrangement confers significant electrophilic properties that

drive its reactivity with biological nucleophiles. The compound exists as a six-carbon chain (C6) with the

systematic name (E)-4-oxohex-2-enal and molecular formula C₆H₈O₂ [1].

4-OHE originates from both biological systems and chemical processes. In true bugs (Heteroptera), it

functions as a defensive compound and pheromone component produced in scent glands [1]. As an

endogenous compound, 4-OHE forms through peroxidation of ω-3 polyunsaturated fatty acids such as

linolenic acid [2]. Additionally, it can be generated through metal-catalyzed autoxidation of 2-alkenals or

via spontaneous oxygenation of (Z)-3-hexenal in wounded plants [3] [4]. The compound has also been

identified in thermally processed foods, particularly in cooked fish and heated vegetable oils, where it

forms through lipid peroxidation [2].

Table 1: Fundamental Properties of 4-oxo-(E)-2-hexenal

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 10 Tech Support

https://www.smolecule.com/products/s631937?utm_src=pdf-body
https://www.smolecule.com/products/s631937?utm_src=pdf-interest
https://www.smolecule.com/products/s631937?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4412884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4412884/
https://pubmed.ncbi.nlm.nih.gov/18406660/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0036433
https://pmc.ncbi.nlm.nih.gov/articles/PMC5773838/
https://pubmed.ncbi.nlm.nih.gov/18406660/
https://www.smolecule.com/products/s631937?utm_src=pdf-body
https://www.smolecule.com/products/s631937?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Property Description

Systematic Name (E)-4-oxohex-2-enal

Molecular Formula C₆H₈O₂

Molecular Weight 112.13 g/mol

Structural Features α,β-unsaturated carbonyl, 4-keto group

Primary Sources Heteropteran insects, Lipid peroxidation of ω-3 PUFAs, Thermally processed
foods

Chemical
Classification

Reactive alkenal

Biological Activities and Toxicological Profile

Toxicity to Insects and Antibacterial Effects

4-OHE demonstrates potent neurotoxic properties in insects, particularly when tested on crickets (Acheta

domesticus). Exposure to 4-OHE induces permanent locomotive impairments leading to paralysis and

eventual death. The median effective concentration (EC₅₀) for paralysis in crickets occurs at remarkably

low exposure levels, demonstrating its potent bioactivity [1]. The compound's toxicity is attributed to its

ability to deplete free thiols in critical leg tissues, with experimental evidence showing significant reduction

of both protein and non-protein thiol groups in treated insects compared to untreated controls [1].

The antibacterial activity of 4-OHE has been systematically evaluated, revealing substantial growth

inhibition against various bacterial strains. Research on the heteropteran Dolycoris baccarum demonstrated

that 4-OHE is present in both nymphs (66.5 ± 34.7 μg/bug) and adults (87.4 ± 48.0 μg/bug), and exhibits

stronger antibacterial effects compared to related compounds such as (E)-2-hexenal and (E)-2-octenal [5].

This enhanced antimicrobial potency is directly linked to the heightened reactivity of the α,β-unsaturated

carbonyl system, which facilitates covalent modification of essential bacterial enzymes and structural

proteins [5].
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Cytotoxicity and Mutagenicity

4-OHE exhibits significant mutagenic activity in standard bacterial assay systems, including Salmonella

typhimurium strains TA100 and TA104 [2]. This mutagenicity primarily stems from its ability to form

covalent DNA adducts with deoxyguanosine (dG), deoxycytidine (dC), and 5-methyldeoxycytidine (5-

MedC) both in vitro and in vivo [2]. When administered orally to experimental animals, 4-OHE-DNA

adducts are detectable in esophageal, stomach, and intestinal tissues, indicating widespread genotoxic

potential following exposure [2].

The compound's cytotoxicity is mediated through its electrophilic character, enabling it to react with

nucleophilic centers in critical cellular macromolecules. This reactivity underlies its association with

oxidative stress-related pathologies, drawing parallels to similar compounds like 4-hydroxy-2-nonenal

(HNE) and 4-oxo-2-nonenal (ONE) that are implicated in human neurodegenerative diseases,

atherosclerosis, and aging [1]. Compared to these related aldehydes, 4-OHE demonstrates distinct target

protein specificity, suggesting unique toxicological pathways despite shared reaction mechanisms [1].

Table 2: Biological Activities and Toxicological Effects of 4-OHE

Biological
Activity

Experimental System Key Findings

Neurotoxicity House crickets (A.
domesticus)

Permanent paralysis (EC₅₀ ~1-2 mg/L); depletion of
free thiols in leg tissues

Antibacterial
Activity

Bacterial growth assays Growth inhibition starting at 10 μg; superior to (E)-2-
hexenal and (E)-2-octenal

Mutagenicity S. typhimurium
TA100/TA104

Dose-dependent mutagenic responses; DNA adduct
formation

Genotoxicity Experimental mice DNA adducts detected in GI tract tissues after oral
administration

Cytotoxicity Comparative biochemical
studies

Reactivity with protein thiols; similar to HNE/ONE but
with distinct protein targets
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Reaction Mechanisms and Electrophilic Reactivity

Reaction with Biological Nucleophiles

The electrophilic character of 4-OHE primarily derives from its α,β-unsaturated carbonyl system, which

creates an electron-deficient β-carbon (C3) susceptible to nucleophilic attack. This Michael acceptor

properties are further enhanced by the electron-withdrawing effect of the 4-keto group, increasing the

reactivity of both the C3 and aldehyde (C1) positions [1]. The compound reacts preferentially with soft

nucleophiles such as thiol groups in cysteine residues and primary amino groups in DNA bases, leading to

stable covalent adduct formation.

The reaction with thiol compounds follows a Michael addition mechanism, where the sulfhydryl group

attacks the β-carbon of the α,β-unsaturated system, resulting in a stable thioether adduct [1]. In vitro studies

using 1-butanethiol (1-BuSH) as a model thiol compound have confirmed this reaction pathway,

demonstrating the formation of covalent adducts under physiological conditions (phosphate

buffer/acetonitrile, pH 6.5, 25-27°C) [1]. This thiol reactivity directly correlates with 4-OHE's observed

biological effects, including the depletion of protein thiols in cricket tissues and subsequent locomotive

impairment [1].

Nucleophile (RSH or DNA base)

Michael Addition Adduct

Stable Covalent Adduct

Stabilization
(possibly dehydration)

4-Oxo-(E)-2-hexenal

Nucleophilic attack
on β-carbon
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Figure 1: General Reaction Mechanism of 4-OHE with Biological Nucleophiles

DNA Adduct Formation

4-OHE exhibits pronounced genotoxicity through formation of covalent adducts with DNA bases. The

compound reacts with deoxyguanosine (dG) to form primarily 1,N²-propano-dG adducts, though it can also

form etheno-type adducts through epoxide intermediates [4]. The reaction mechanism initiates with Michael

addition at the C3 position, followed by ring closure involving the aldehyde carbonyl group and exocyclic

amino group of the nucleobase [4].

Compared to other lipid peroxidation-derived aldehydes, 4-OHE demonstrates exceptional reactivity with

nucleobases. Recent DNA adductomics approaches have revealed that 4-oxo-2-alkenal-derived DNA

adducts represent an abundant class of DNA lesions in biological systems, often exceeding the levels of

adducts derived from more widely studied aldehydes like HNE and ONE [4]. This heightened reactivity is

attributed to the electron-withdrawing 4-oxo group, which enhances the electrophilicity of the α,β-

unsaturated system.

Table 3: DNA Adduct Formation by 4-OHE

DNA Base Adduct Type Reaction Mechanism
Detection
Method

Deoxyguanosine (dG) 1,N²-propano-dG Michael addition + ring

closure

LC/ESI-MS/MS

Deoxycytidine (dC) 3,N⁴-etheno-dC Michael addition +

dehydration

LC/ESI-MS/MS

5-Methyldeoxycytidine (5-
MedC)

Substituted etheno-

dC

Similar to dC adduct

formation

LC/ESI-MS/MS

Deoxyadenosine (dA) 1,N⁶-etheno-dA Epoxide pathway possible LC/ESI-MS/MS
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Detection and Analytical Methods

Analysis of 4-OHE and Its Metabolites

The detection and quantification of 4-OHE in biological systems and food products requires specialized

analytical approaches due to its high reactivity and relatively low abundance in complex matrices. Gas

chromatography-mass spectrometry (GC-MS) has been successfully employed for identifying and

quantifying 4-OHE in insect secretions and plant materials [1] [5]. For sample preparation, extraction with

organic solvents such as hexane is typically followed by derivatization to enhance volatility and detection

sensitivity.

For detection of DNA adducts, liquid chromatography coupled with electrospray ionization tandem

mass spectrometry (LC/ESI-MS/MS) has emerged as the most reliable methodology [2] [4]. This highly

sensitive technique allows for the identification and quantification of specific 4-OHE-DNA adducts in

biological samples, with detection limits in the range of a few adducts per 10⁸ normal nucleotides. The

LC/ESI-MS/MS approach enables comprehensive adduct profiling (adductomics), facilitating

simultaneous detection of multiple aldehyde-derived DNA lesions in limited biological specimens [4].

Immunochemical Detection

Immunohistochemical methods using monoclonal antibodies specific to 4-OHE-derived adducts provide

complementary approaches for spatial localization of adduct formation in tissues. For instance, monoclonal

antibody mAb6A3, developed against ONE-dG adducts (structurally similar to 4-OHE adducts), has been

successfully employed to detect these lesions in liver tissues of experimental animals and in spinal cord

motor neurons of patients with amyotrophic lateral sclerosis [4]. These techniques offer the advantage of

visualizing anatomical distribution of adducts while requiring minimal sample processing compared to

mass spectrometry-based methods.

Experimental Protocols and Research Methodologies
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Insect Exposure Assays

The neurotoxic effects of 4-OHE can be evaluated using insect exposure assays following established

protocols [1]. The standardized methodology involves:

Test Organisms: House cricket nymphs (Acheta domesticus) weighing 120-150 mg

Exposure Chambers: Glass jars (8 cm i.d. × 9 cm ht, 500 ml) containing a stainless steel stand to
prevent direct contact with compounds

Compound Application: Filter paper strips impregnated with test compounds at specified
concentrations (typically 0.4-10 mg/L)

Exposure Conditions: Jars tightly closed and maintained at 25°C in an incubator
Assessment Parameters: Paralysis and mortality recorded hourly for 4 hours

Dose-Response Analysis: EC₅₀ calculation using statistical software such as JMP

This protocol has demonstrated that 4-OHE induces permanent paralysis in crickets at significantly lower

concentrations compared to related alkenals, with effects manifesting within 2 hours of exposure at

concentrations of 2.0 mg/L [1].

Thiol Reactivity Assessment

The interaction with biological thiols can be quantified using a combination of in vivo and in vitro

approaches [1]:

In Vivo Thiol Depletion Assessment

Treat crickets with 4-OHE (2.0 mg/L for 4 hours)

Collect hind leg tissues from treated and control insects
Homogenize tissues in phosphate buffer (100 mM, pH 7.0) containing 1% Triton X-100

Centrifuge at 11,000g for 15 minutes and collect supernatant
Measure total protein content using BCA assay

Quantify free thiols using DTNB (Ellman's reagent) assay
Calculate protein and non-protein thiol fractions

In Vitro Thiol Reaction Studies

Incubate 4-OHE (1 mmol) with 1-butanethiol (0.2 mmol) in phosphate buffer/acetonitrile (2:1, pH 6.5)
Maintain reaction at 25-27°C for 14 hours

Monitor adduct formation using appropriate analytical techniques
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Figure 2: Experimental Workflow for Assessing Thiol Reactivity of 4-OHE

DNA Adduct Formation Studies

Protocols for investigating DNA adduct formation by 4-OHE involve both in vitro and in vivo approaches

[2] [4]:

In Vitro DNA Adduct Formation

Incubate 4-OHE with nucleosides (dG, dC, dA) or DNA
Use reaction conditions: 10-100 mM 4-OHE, 37°C, 24 hours in appropriate buffer

Extract and purify adducts using solid-phase extraction
Analyze adducts using LC/ESI-MS/MS with multiple reaction monitoring

In Vivo DNA Adduct Detection

Administer 4-OHE to experimental animals via oral gavage
Sacrifice animals at appropriate time points

Extract DNA from target tissues (esophagus, stomach, intestine)
Hydrolyze DNA to nucleosides using nuclease P1 and alkaline phosphatase

Enrich adducts using solid-phase extraction
Quantify adducts using LC/ESI-MS/MS with stable isotope-labeled internal standards

Synthesis and Stability Considerations

4-OHE can be synthesized through a one-step reaction from commercially available 2-ethylfuran according

to established protocols [6]. This method provides efficient access to the compound for research purposes,

with the potential for preparation of homologs through similar furan-based chemistry. The synthesis

approach enables incorporation of isotopic labels for tracer studies and mechanistic investigations.
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The compound demonstrates moderate stability under standard laboratory conditions but undergoes gradual

degradation upon prolonged storage. The α,β-unsaturated carbonyl system is susceptible to polymerization

and oxidation reactions, necessitating storage under inert atmosphere at reduced temperatures. In biological

systems, 4-OHE is metabolized through several pathways, including reduction to alcohols by NADPH-

dependent reductases and conjugation with glutathione [3]. These metabolic pathways represent important

detoxification mechanisms that modulate the biological impact of 4-OHE exposure.

Conclusion and Research Implications

4-oxo-(E)-2-hexenal represents a highly reactive electrophile of significant biological relevance due to its

presence in both environmental sources and endogenous biochemical processes. Its enhanced

electrophilicity compared to simple 2-alkenals, conferred by the 4-oxo group, drives its pronounced

biological activities, including neurotoxicity, antibacterial effects, and mutagenicity. The compound's

reaction with critical cellular nucleophiles, particularly protein thiols and DNA bases, underlies its

multifaceted toxicity profile.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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